molecular formula C7H18OSi B1582183 Triethyl(methoxy)silane CAS No. 2117-34-2

Triethyl(methoxy)silane

Cat. No.: B1582183
CAS No.: 2117-34-2
M. Wt: 146.3 g/mol
InChI Key: HUZZQXYTKNNCOU-UHFFFAOYSA-N
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Description

. It is a colorless liquid with a molecular weight of 146.306 g/mol. This compound is widely used in various scientific research applications, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Triethyl(methoxy)silane is an organosilicon compound. Its primary target is unsaturated organic compounds. The reactive Si-H bond in this compound transfers hydrogen to other molecules, enabling reduction reactions .

Mode of Action

This compound acts as a reducing agent in organic chemistry. The Si-H bond in this compound is reactive and transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .

Biochemical Pathways

It is known that the compound plays a role in the reduction of primary alcohols and ethers to the corresponding hydrocarbons . It can also promote diastereoselective reductive aldol reactions .

Result of Action

The primary result of this compound’s action is the reduction of unsaturated organic compounds. This can lead to the formation of new compounds, such as hydrocarbons and silyl ethers .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, it has been shown to act as a reducing agent in the presence of catalytic amounts of certain compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl(methoxy)silane can be synthesized through the reaction of triethylsilanol with methanol under acidic conditions. The reaction typically involves heating the mixture to reflux in the presence of a strong acid catalyst, such as hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using continuous flow reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: Triethyl(methoxy)silane undergoes various types of reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions often involve the replacement of the methoxy group with other functional groups, using reagents such as halides or organometallic compounds.

Major Products Formed:

  • Oxidation: The oxidation of this compound can produce triethylsilanol and methanol.

  • Reduction: Reduction reactions can yield triethylsilane and methanol.

  • Substitution: Substitution reactions can result in the formation of various triethylsilyl derivatives, depending on the reagent used.

Scientific Research Applications

Triethyl(methoxy)silane is extensively used in scientific research due to its unique properties and versatility. Some of its applications include:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of silyl ethers and other silicon-containing compounds.

  • Biology: this compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to improve their stability and functionality.

  • Medicine: It is used in the development of drug delivery systems and as a precursor for the synthesis of pharmaceuticals.

  • Industry: this compound is utilized in the production of silicon-based materials, including coatings, adhesives, and sealants.

Comparison with Similar Compounds

  • Methyltrimethoxysilane

  • Triethylsilanol

  • Trimethoxymethylsilane

  • Ethyltrimethoxysilane

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Properties

IUPAC Name

triethyl(methoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZZQXYTKNNCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335541
Record name Methoxytriethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2117-34-2
Record name Triethylmethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2117-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxytriethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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